molecular formula C9H8F3N3S B2718910 2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile CAS No. 339026-35-6

2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile

Cat. No. B2718910
CAS RN: 339026-35-6
M. Wt: 247.24
InChI Key: BHDFFHFUQCAESY-ONEGZZNKSA-N
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Description

2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile, also known as 2-DMAETFC, is a small molecule that is being studied for its potential applications in various fields. 2-DMAETFC has been found to have a variety of biochemical and physiological effects, as well as a wide range of applications in scientific research.

Scientific Research Applications

Molecular Structure and Spectroscopic Characterization

Research on related compounds, such as dyes derived from similar chemical structures, has been conducted to determine their molecular structure and spectroscopic properties. For example, studies involving DFT (Density Functional Theory) and TD-DFT (Time-Dependent Density Functional Theory) calculations have been conducted to understand the molecular structure, spectroscopic characteristics, and potential applications of related dyes. Such research helps in assessing the biological potentials and corrosion inhibition properties of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).

Fluorescent Probes for Carbon Dioxide Detection

The development of fluorescent probes based on similar chemical structures for the real-time monitoring of low carbon dioxide levels represents another significant area of application. Novel fluorescent probes with aggregation-enhanced emission (AEE) features have been synthesized for the quantitative detection of carbon dioxide, demonstrating selective, fast, and iterative responses, which are desirable for biological and medical applications (Wang et al., 2015).

Novel Synthetic Pathways

Research into novel synthetic pathways for creating pyrrolo[2,1-b]thiazoles showcases the chemical versatility and potential utility of related compounds in the synthesis of heterocyclic systems. These studies provide insights into the development of new pharmaceuticals and materials with potential applications in various fields (Tverdokhlebov et al., 2003).

Antitumor Activity

The design and synthesis of novel heterocycles based on related chemical structures for potential antitumor agents is a critical area of research. Such studies not only contribute to our understanding of the structure-activity relationship but also highlight the therapeutic potential of these compounds against various types of tumors, offering pathways to new cancer treatments (Farag et al., 2010).

Antimicrobial Agents

The synthesis and assessment of novel thiazole derivatives as antimicrobial agents represent another vital application. By incorporating specific moieties into the chemical structure, researchers aim to develop compounds with significant antimicrobial activities, showcasing the potential of such chemicals in combating microbial resistance (Khidre & Radini, 2021).

Mechanism of Action

properties

IUPAC Name

2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3S/c1-15(2)4-3-7-14-8(9(10,11)12)6(5-13)16-7/h3-4H,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDFFHFUQCAESY-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=NC(=C(S1)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=NC(=C(S1)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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